molecular formula C10H8ClN3 B1369662 5-(4-Chlorophenyl)pyrazin-2-amine CAS No. 59489-72-4

5-(4-Chlorophenyl)pyrazin-2-amine

Cat. No.: B1369662
CAS No.: 59489-72-4
M. Wt: 205.64 g/mol
InChI Key: LGVCMQGHHBAYBA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H8ClN3 and a molecular weight of 205.64 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane and methanol at 110℃ for 2.5 hours . The reaction mixture is then evaporated and diluted with EtOAc. The organic phase is washed with water, dried over sodium sulfate, and evaporated .

Scientific Research Applications

Potential Anticancer Agent

A study by Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their biological effects against A549 lung cancer cells. They found that compounds with a 4-chlorophenyl group at the pyrazole moiety showed significant inhibitory effects on A549 cell growth, suggesting potential as anticancer agents (Zhang et al., 2008).

Photochemistry in Host-Guest Complexes

Research by Tada et al. (1982) focused on the photoreaction of dicyanopyrazine derivatives, including those with a chlorophenyl group. They studied the reductive decyanation of these compounds in the presence of tertiary or secondary amines, which has implications for photochemistry in host-guest complexes (Tada et al., 1982).

Synthesis of Pyrazin-2-yl Thiophene Carboxamides

A 2021 study by Ahmad et al. described the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. These compounds were synthesized for their potential applications in electronic and nonlinear optical properties, demonstrating the versatility of pyrazin-2-amine derivatives (Ahmad et al., 2021).

Synthesis of Triazolo[4,3-a]pyrazin-3-amines

Li et al. (2019) explored the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines using oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method successfully produced various halogenated pyrazines, demonstrating a novel approach to synthesizing pyrazine derivatives (Li et al., 2019).

Antimycobacterial and Antifungal Activity

Doležal et al. (2010) synthesized a series of pyrazinamide analogs and tested them for antimycobacterial and antifungal activity. They found that some derivatives showed significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, highlighting their potential as antimicrobial agents (Doležal et al., 2010).

Synthesis of Pyridazinone Herbicides

A study by Hilton et al. (1969) discussed the synthesis and modes of action of pyridazinone herbicides, including compounds with chlorophenyl substituents. These herbicides inhibit photosynthesis and have unique biological properties, suggesting their use in agriculture (Hilton et al., 1969).

Synthesis of Novel Thioxothiazolidin-4-one Derivatives

Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives containing chlorophenyl groups. These compounds exhibited significant in vivo anticancer and antiangiogenic effects, suggesting their potential in cancer therapy (Chandrappa et al., 2010).

Safety and Hazards

The safety data sheet for 5-(4-Chlorophenyl)pyrazin-2-amine indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Future Directions

The future directions for research on 5-(4-Chlorophenyl)pyrazin-2-amine could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to elucidate its biological activities and potential applications .

Properties

IUPAC Name

5-(4-chlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVCMQGHHBAYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608802
Record name 5-(4-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-72-4
Record name 5-(4-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere 50 mL 2 M Na2CO3 solution and 1.2 g (1.0 mmol) tetrakis-triphenylphosphane-palladium are added to a solution of 8.7 g (50.0 mmol) 5-bromo-pyrazin-2-ylamine and 8.0 g (50.0 mmol) 4-chlorophenyl-boric acid in 150 mL 1,4-dioxane and 50 mL MeOH and the reaction mixture is heated to 110° C. for 2.5 h. The mixture is evaporated down i.vac., the residue is combined with water, extracted exhaustively with EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, gradient: DCM to DCM/MeOH 20:1).
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphane palladium
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenyl-boric acid
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

50 mL of 2N sodium carbonate solution and 1.16 g (1.00 mmol) of Pd(PPh3)4 were added to a solution of 8.70 g (174 mmol) of 5-bromopyrazin-2-ylamine and 7.98 g (156 mmol) of 4-chlorophenylboric acid in 150 mL of 1,4-dioxane and 50 mL of MeOH and the mixture was heated to 110° C. for 2.5 hours. The reaction mixture was evaporated down in vacuo and diluted with EtOAc. The organic phase was washed with water, dried over sodium sulfate, and evaporated down in vacuo. The residue was purified by column chromatography (silica gel, DCM→DCM/MeOH 20:1). Yield: 8.30 g (81% of theoretical); C10H8ClN3 (M=205.643); calc.: molpeak (M+H)+:206/208 (Cl); found: molpeak (M+H)+:206/208 (Cl); HPLC-MS: 7.15 minutes (method G).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenylboric acid
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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